Ammonium perfluorooctanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications and Concerns:

Toxicological Studies:

A significant body of research focuses on the toxicological effects of APFO exposure. Studies in animals have shown that APFO can induce liver enlargement, alter thyroid hormone levels, and disrupt developmental processes [, ]. However, the findings on its association with specific diseases in humans remain inconclusive. Some studies suggest a possible link between APFO exposure and certain health conditions, including prostate cancer, cerebrovascular disease, and diabetes []. However, other studies have not found consistent evidence for such associations []. Further research is needed to definitively assess the potential health risks of APFO exposure in humans.

Environmental Fate and Impact:

Another area of scientific investigation is the environmental fate and impact of APFO. Due to its strong carbon-fluorine bonds, APFO is highly resistant to degradation in the environment and can accumulate in various environmental compartments, including water, soil, and sediments. Research is ongoing to understand how APFO impacts various ecosystems and its potential effects on wildlife [].

Analytical Methods:

Developing sensitive and reliable analytical methods is crucial for accurately measuring APFO levels in environmental samples and biological tissues. Scientists are constantly refining existing methods and exploring new approaches for detecting and quantifying APFO at trace levels. These advancements are essential for monitoring environmental contamination, assessing exposure levels, and evaluating the effectiveness of remediation efforts.

Ongoing Research:

Scientific research on APFO continues to evolve as scientists strive to gain a comprehensive understanding of its potential health and environmental impacts. Future research directions may include:

- Investigating the mechanisms by which APFO exerts its effects on various biological systems.

- Refining risk assessment models to better predict the potential human health risks associated with different exposure levels.

- Developing effective strategies for remediating contaminated environments and reducing human exposure to APFO.

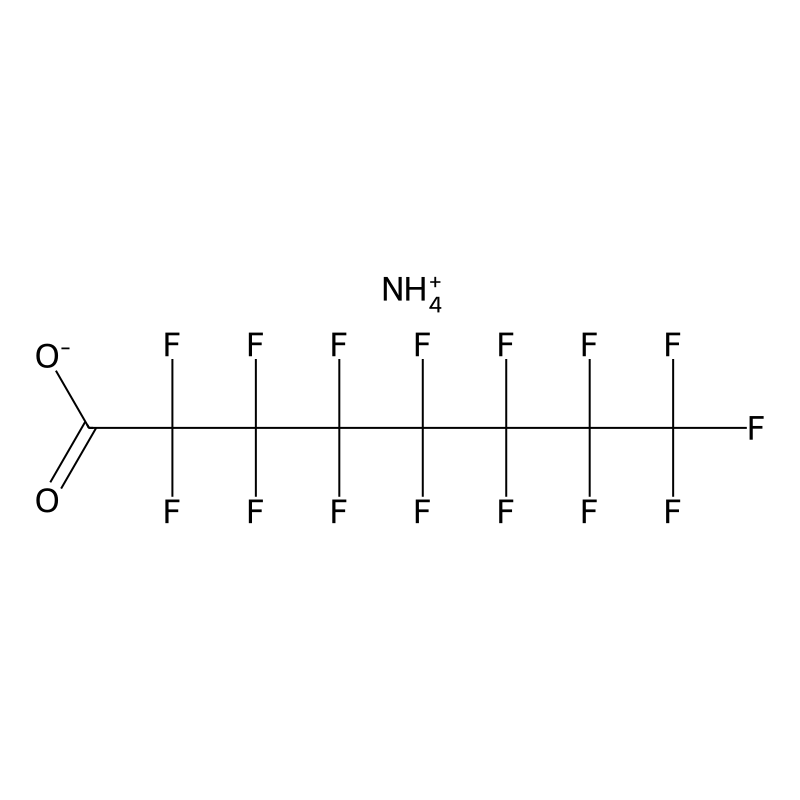

Ammonium perfluorooctanoate is the ammonium salt of perfluorooctanoic acid, a perfluorinated carboxylic acid widely used in industrial applications. Its chemical formula is , and it is classified as a surfactant due to its unique amphiphilic properties, which include a hydrophobic fluorinated tail and a hydrophilic ammonium head. This compound has gained attention for its role in the production of fluoropolymers and its environmental persistence, raising concerns over potential health effects associated with exposure.

The mechanism of action of APFO in biological systems is not fully understood, but research suggests it may interfere with hormonal signaling and disrupt various metabolic processes. APFO's ability to accumulate in the body and its persistence raise concerns about its potential long-term health effects.

APFO has been classified as a likely carcinogen by the International Agency for Research on Cancer (IARC). Exposure to APFO has been linked to various health problems, including:

- Increased risk of certain cancers

- Developmental problems in children

- Immune system dysfunction

Ammonium perfluorooctanoate primarily undergoes dissociation in aqueous solutions, breaking down into the perfluorooctanoate anion and ammonium ions:

This reaction is crucial in its function as a surfactant, allowing it to reduce surface tension in various applications. Additionally, ammonium perfluorooctanoate can participate in degradation reactions under specific conditions, such as sonochemical degradation, where it reacts with oxidants to break down into less harmful substances .

Studies indicate that ammonium perfluorooctanoate and its parent compound, perfluorooctanoic acid, exhibit low acute toxicity but are associated with various chronic health effects. Epidemiological studies have linked exposure to these compounds with increased risks of certain cancers, liver damage, and metabolic disorders such as diabetes . The half-life of these compounds in human blood is notably long, leading to bioaccumulation and persistent exposure even at low concentrations.

Ammonium perfluorooctanoate is typically synthesized through two primary methods:

- Electrochemical Fluorination: This method involves the electrochemical conversion of octanoyl chloride using hydrofluoric acid, resulting in a mixture of perfluorinated products that can be further processed to yield perfluorooctanoic acid. The ammonium salt is then formed by neutralizing the acid with ammonia.

- Telomerization: In this method, tetrafluoroethylene reacts with organoiodine compounds to produce a series of fluorinated intermediates that are subsequently oxidized to form perfluorooctanoic acid. The resulting acid can then be converted into its ammonium salt .

The uniqueness of ammonium perfluorooctanoate lies in its specific application as an emulsifier for fluoropolymer production and its distinct environmental persistence compared to shorter-chain analogs. Its long half-life and bioaccumulation potential set it apart from other similar compounds.

Research on the interactions of ammonium perfluorooctanoate with biological systems indicates significant binding affinity to serum proteins, which may influence its bioavailability and toxicity profile. Studies have shown that the compound can disrupt endocrine functions and alter lipid metabolism . Furthermore, investigations into its environmental interactions reveal that it tends to accumulate in aquatic systems, raising concerns about ecological impacts.

Persistence and Resistance to Degradation

Ammonium perfluorooctanoate demonstrates exceptional environmental persistence due to its unique molecular structure and resistance to conventional degradation processes [2]. The compound exhibits extreme resistance to biodegradation under both aerobic and anaerobic conditions, with no measurable biotransformation observed in standard laboratory studies spanning extended periods [9]. The hydrolysis half-life of perfluorooctanoic acid, the conjugate base of ammonium perfluorooctanoate, has been estimated to exceed 92 years under environmental conditions [9].

Laboratory investigations have revealed that ammonium perfluorooctanoate remains virtually unchanged when subjected to typical environmental degradation mechanisms including hydrolysis, photolysis, and microbial metabolism [2] [9]. Studies conducted using controlled anaerobic transformation experiments showed that fluorotelomers, which are precursor compounds to perfluorooctanoic acid, yielded less than 1% conversion to perfluorinated carboxylic acids under methanogenic conditions [8]. This indicates that even potential degradation pathways for related compounds fail to significantly impact ammonium perfluorooctanoate concentrations in environmental systems.

The atmospheric lifetime of perfluorooctanoic acid based on indirect photo-oxidation by hydroxyl radicals has been calculated at approximately 130 days [9]. However, the primary removal mechanism from the atmosphere occurs through particle-mediated wet and dry deposition rather than chemical transformation [9]. Enhanced degradation studies using advanced oxidation processes have shown limited success, with sonochemical degradation combined with persulfate oxidant achieving only 51.2% decomposition of ammonium perfluorooctanoate after 120 minutes of intensive treatment [5].

Table 1: Degradation Resistance Characteristics of Ammonium Perfluorooctanoate

| Degradation Process | Half-life/Resistance | Reference Conditions |

|---|---|---|

| Hydrolysis | >92 years [9] | Environmental pH conditions |

| Biodegradation (aerobic) | No measurable degradation [9] | Standard laboratory studies |

| Biodegradation (anaerobic) | No measurable degradation [9] | Multiple anaerobic conditions |

| Atmospheric photo-oxidation | 130 days [9] | Hydroxyl radical interactions |

| Sonochemical degradation | 48.8% resistance [5] | 120 minutes with persulfate |

Transport Pathways in Air, Water, and Soil

Ammonium perfluorooctanoate exhibits complex transport behavior across environmental media due to its amphiphilic properties and dissociation characteristics [1]. In aquatic environments, the compound readily dissociates into perfluorooctanoate anions, which demonstrate high water solubility and significant mobility in groundwater systems [9]. The perfluorooctanoate anion does not volatilize from water under typical environmental conditions, but the parent compound and its acid form possess appreciable vapor pressures that enable atmospheric transport [9].

Air transport mechanisms for ammonium perfluorooctanoate include both direct emissions and sublimation from contaminated surfaces [34]. Experimental studies have demonstrated that sublimation of the ammonium salt occurs through a multi-stage process involving crystal structure relaxation, proton transfer, and complex formation before atmospheric release [34]. Atmospheric deposition represents a significant pathway for long-range transport, with both wet and dry deposition contributing to environmental distribution [4].

In soil systems, ammonium perfluorooctanoate transport is influenced by partitioning mechanisms including organic carbon sorption and electrostatic interactions [1]. Laboratory-derived distribution coefficients indicate moderate sorption to organic matter, with average logarithmic organic carbon-normalized distribution coefficients of approximately 2.8 for perfluorooctanoic acid [26] [27]. However, field observations suggest effective distribution coefficients may be higher, potentially reaching 3.7, indicating stronger retention in natural soil systems than predicted by laboratory studies [26] [27].

Oceanic transport has been identified as the dominant pathway for long-range distribution of ammonium perfluorooctanoate to remote regions, including Arctic environments [3]. Modeling studies estimate that 2-12 tonnes per year of perfluorooctanoic acid are transported to Arctic regions through oceanic currents, exceeding estimates for atmospheric transport pathways [6]. Surface water systems serve as major repositories, with oceans containing the majority of environmental perfluorooctanoic acid inventory [6].

Table 2: Transport Pathway Characteristics

| Transport Medium | Mechanism | Distribution Coefficient | Environmental Significance |

|---|---|---|---|

| Water | Anionic dissolution [9] | High solubility | Primary distribution medium |

| Air | Sublimation/volatilization [34] | Vapor pressure dependent | Long-range transport |

| Soil | Organic carbon sorption [26] | Log Koc = 2.8-3.7 | Retention and migration |

| Ocean | Advective transport [3] | Water column distribution | Global circulation |

Bioaccumulation and Biomagnification in Ecological Systems

Ammonium perfluorooctanoate demonstrates significant bioaccumulation potential in aquatic and terrestrial organisms, with bioconcentration factors varying substantially across species and exposure conditions [32]. In fish species, bioconcentration factors for perfluorooctanoic acid range from 8.4 to 158 liters per kilogram, indicating substantial accumulation potential [32]. Laboratory studies with common carp exposed to controlled concentrations showed organ-specific bioconcentration factors between 13.4 and 158 liters per kilogram in low-dose experiments and 5.97 to 80.3 liters per kilogram in high-dose exposures [32].

The bioaccumulation pattern differs significantly from conventional lipophilic contaminants, as perfluorinated compounds accumulate through protein binding in plasma and liver tissues rather than fatty tissue storage [9]. Bioconcentration factors demonstrate inverse relationships with exposure concentrations, suggesting saturation of active transport mechanisms at higher environmental levels [11]. Early life stage zebrafish studies have confirmed this concentration-dependent bioaccumulation pattern across multiple perfluorinated compounds [11].

Biomagnification through food webs has been documented for ammonium perfluorooctanoate and its conjugate acid, with biomagnification factors exceeding unity in marine mammal food chains [9]. Studies of Arctic food webs have identified biomagnification factors greater than one in carnivorous marine mammals occupying higher trophic levels [9]. However, biomagnification potential varies significantly between aquatic and terrestrial food webs, with marine and terrestrial mammals showing greater susceptibility to bioaccumulation due to reduced elimination efficiency compared to aquatic organisms [9].

Marine algae studies have revealed bioconcentration factors for perfluorooctanoic acid between 82 and 200, confirming bioaccumulation potential at primary producer levels [17]. The compound disrupts photosynthetic activity and induces oxidative stress in algal species, while simultaneously accumulating within cellular structures [17]. These findings indicate that bioaccumulation begins at the base of aquatic food webs and may be magnified through trophic transfer processes.

Table 3: Bioaccumulation and Biomagnification Data

| Organism Type | Bioconcentration Factor (L/kg) | Biomagnification Factor | Study Conditions |

|---|---|---|---|

| Common carp (low dose) [32] | 13.4-158 | Not determined | Laboratory exposure |

| Common carp (high dose) [32] | 5.97-80.3 | Not determined | Laboratory exposure |

| Marine algae [17] | 82-200 | Not applicable | Controlled studies |

| Arctic marine mammals [9] | Not specified | >1.0 | Field observations |

| Early life zebrafish [11] | 82-5400 | Not determined | Multiple exposures |

Terrestrial food web studies have documented biomagnification in small mammal populations, with bank voles showing elevated perfluorooctanoic acid concentrations relative to soil and earthworm concentrations [18]. The biomagnification potential appears enhanced in mammalian species due to longer elimination half-lives and preferential accumulation in protein-rich tissues [9]. Field observations from contaminated sites demonstrate that soil concentrations often exceed groundwater concentrations by orders of magnitude, creating potential for sustained bioaccumulation as organisms interact with contaminated environmental media [10].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H360D: May damage the unborn child [Danger Reproductive toxicity];

H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.